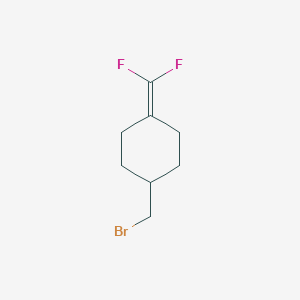

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Bromomethyl)cyclohexane is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is a clear colorless to pale yellow liquid .

Physical And Chemical Properties Analysis

(Bromomethyl)cyclohexane is insoluble in water . It is a clear colorless to pale yellow liquid . More specific physical and chemical properties like melting point, boiling point, etc., are not available in my current knowledge base.Scientific Research Applications

Synthetic Route to Hydrofluorene Derivatives One application of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane involves its use in the synthesis of hydrofluorene derivatives, as described by Banerjee et al. (2006). This synthesis is achieved through a Pd(0)-catalyzed Heck reaction, leading to the production of 4a-substituted 1,1-dimethyl or 1-carbomethoxy-1-methyl hydrofluorenes. These compounds are prepared from Hagemann's ester via a series of steps including condensation, hydrolytic decarboxylation, and Wittig olefination, demonstrating the versatility of this compound in complex organic syntheses (Banerjee, Mukhopadhyay, Achari, & Banerjee, 2006).

Flame Retardant Properties Another significant application is related to the brominated derivative, 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), primarily used as an additive flame retardant. Arsenault et al. (2008) explored the structure, thermal stabilities, and isomer characterization of TBECH, highlighting its importance in enhancing material safety against fire. This research provides insights into the thermal behavior and environmental stability of such brominated compounds, essential for their application in safety-critical materials (Arsenault, Lough, Marvin, et al., 2008).

Organic Transformations and Chemical Synthesis The compound's derivatives have been utilized in various organic transformations. For instance, Christl and Groetsch (2000) demonstrated its role in generating cyclohexa-1,2,4-triene from 1-bromocyclohexa-1,4-diene through elimination reactions. This showcases the compound's utility in creating intermediates for further chemical synthesis, offering pathways to complex molecular structures (Christl & Groetsch, 2000).

Environmental Contamination Studies The presence and impact of brominated flame retardants, including derivatives of this compound, in the environment have also been a subject of research. For example, Tomy et al. (2008) identified the novel cycloaliphatic brominated flame retardant TBECH in Canadian Arctic beluga, highlighting concerns about the persistence and bioaccumulation of such compounds in marine ecosystems. This research underscores the importance of monitoring and understanding the environmental fate of synthetic flame retardants (Tomy, Pleskach, Arsenault, et al., 2008).

Safety and Hazards

properties

IUPAC Name |

1-(bromomethyl)-4-(difluoromethylidene)cyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUNLGPLXUIFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(F)F)CCC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2868900.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)

![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea](/img/structure/B2868918.png)